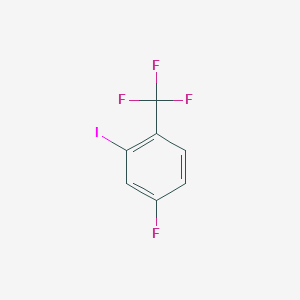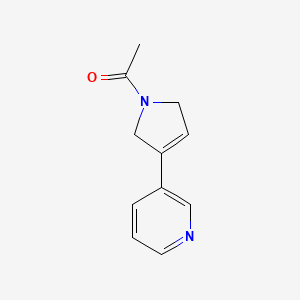
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features both pyridine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with suitable pyrrole precursors under controlled conditions. For instance, the reaction of 1-pyridin-3-yl-ethanone with a pyrrole derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, methyltrioxorhenium, dichloromethane, water, 15°C, 5 hours.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like acetonitrile or dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylpyridine: A structurally related compound with a pyridine ring and an acetyl group.
Methyl 3-pyridyl ketone: Another similar compound with a pyridine ring and a methyl ketone group.
Uniqueness
1-(3-(Pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(3-pyridin-3-yl-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-6-4-11(8-13)10-3-2-5-12-7-10/h2-5,7H,6,8H2,1H3 |
Clave InChI |
BTHRFKSANLZSIT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC=C(C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


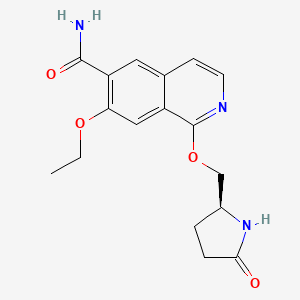
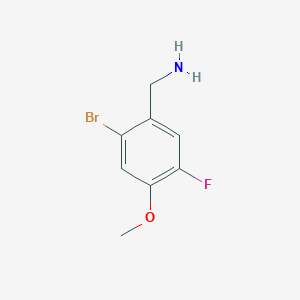
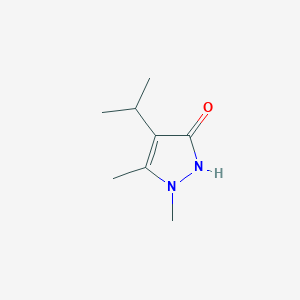
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)

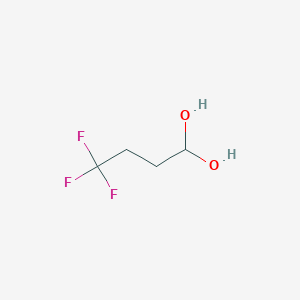
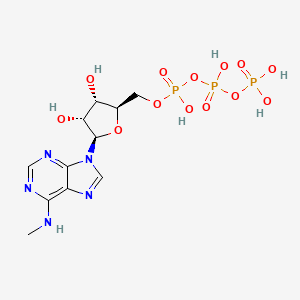

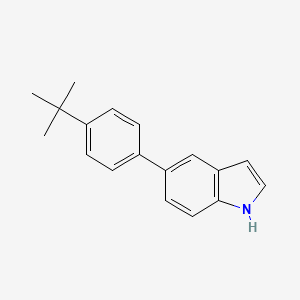


![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

